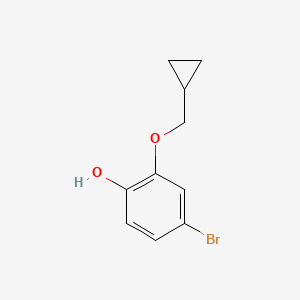

4-Bromo-2-(cyclopropylmethoxy)phenol

Cat. No. B8627695

M. Wt: 243.10 g/mol

InChI Key: SFQOPUISMQXRDA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06822114B1

Procedure details

A mixture of crude 4-bromo-2-cyclopropylmethoxyphenol (388 g) and (n-Bu)4NBr (20 g) in dioxane (2.0 L) was heated to 65° C. Aqueous caustic solution (40%, 294 g) was added and the temperature was raised to 80° C. Chlorodifluoromethane was added below the surface via a 12 gauge needle and CF2HCl was rapidly absorbed. After about 70 minutes, the absorption of gas ceased and reaction temperature dropped to 77° C. About 184 g of chlorodifluoromethane (Fw=86.47, 2.128 mol) had been added. GC analysis of an aliquot indicated the disappearance of the starting material. The mixture was cooled to room temperature and was quenched with water (1.2 L) under CF2HCl atmosphere. Extraction with hexanes (2×750 mL) and the combined hexanes extracts were washed with water (1 L). The aqueous layer was back-extracted with hexanes (500 mL) and the combined organic extracts were dried (MgSO4) and filtered. Evaporation of the solvent under reduced pressure gave a brown oil (about 457 g). GC analysis showed 75 area % purity. The crude yield was 98% or 86% adjusted to GC area %. The crude product was distilled over a 5-plate, Older-Shaw column at 1.0 mm-Hg at 107-113° C. (overhead). Results and conditions are given in Table 3.

[Compound]

Name

solution

Quantity

294 g

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([O:9][CH2:10][CH:11]2[CH2:13][CH2:12]2)[CH:3]=1.Cl[CH:15]([F:17])[F:16]>[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-].O1CCOCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:15]([F:17])[F:16])=[C:4]([O:9][CH2:10][CH:11]2[CH2:12][CH2:13]2)[CH:3]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

388 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=C(C=C1)O)OCC1CC1

|

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

catalyst

|

|

Smiles

|

[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

294 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

184 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(F)F

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature was raised to 80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was rapidly absorbed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the absorption of gas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dropped to 77° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was quenched with water (1.2 L) under CF2HCl atmosphere

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extraction with hexanes (2×750 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined hexanes extracts were washed with water (1 L)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was back-extracted with hexanes (500 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organic extracts were dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the solvent under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

70 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC(=C(C=C1)OC(F)F)OCC1CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 457 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |